4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one

Polyketide biosynthesis Synthetic biology Enzyme engineering

Researchers needing a structurally defined unnatural triketide pyrone beyond natural product collections face synthetic challenges. This compound solves that via a validated one-step enzymatic condensation from hexanoyl-CoA and methylmalonyl-CoA. - **Key differentiators**: C-3 & C-5 methyl groups (absent in 6PP or 4-hydroxy-6-pentyl analog); TPSA 46.50 Ų; predicted logP ~3.1 - **Applications**: Positive control, scaffold for polyketide libraries, antifungal pharmacophore SAR studies, membrane permeability tool compound - **Supply**: Reproducible, patent-free route; no natural isolate variability

Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
CAS No. 524735-63-5
Cat. No. B13941761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one
CAS524735-63-5
Molecular FormulaC12H18O3
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C(=C(C(=O)O1)C)O)C
InChIInChI=1S/C12H18O3/c1-4-5-6-7-10-8(2)11(13)9(3)12(14)15-10/h13H,4-7H2,1-3H3
InChIKeyJAVARXWKQBCZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one: Enzymatically Synthesized Triketide Pyrone


4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one (CAS 524735-63-5) is a fully substituted, unnatural triketide 2H-pyran-2-one with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. It is produced via a one-step enzymatic condensation of hexanoyl-CoA and methylmalonyl-CoA catalyzed by a plant type III polyketide synthase (chalcone synthase from *Scutellaria baicalensis*), representing a distinct subclass of polyketide-derived pyrones with dual alkyl substitutions on the heterocyclic core [1].

Synthetic Biology Unnatural triketide pyrone produced by engineered chalcone synthase
Structural Differentiation C-3 and C-5 methyl substitution distinguishes from natural 6-pentyl-2H-pyran-2-one
Physicochemical Probe Reported TPSA and lipophilicity profile support membrane-permeability research

Why Generic Pyranone Analogs Cannot Substitute


Simple pyranone analogs like 6-pentyl-2H-pyran-2-one (6PP) or 4-hydroxy-6-pentyl-2H-pyran-2-one lack the C-3 and C-5 methyl groups that define the target compound's steric and electronic profile [2][3]. The simultaneous presence of a 4-hydroxy donor/acceptor, a lipophilic 6-pentyl chain, and two methyl groups creates a unique hydrogen-bond donor count, topological polar surface area (46.50 Ų), and rotatable bond count (n=4) that directly impact target engagement and membrane permeability in ways that des-methyl or de-hydroxy analogs cannot replicate [1][4]. Furthermore, the compound is not a natural isolate but an enzymatically engineered triketide, meaning its production route and structural identity are inseparable from its synthetic biology provenance—a feature absent from naturally sourced pyrones [1].

Des-methyl analogs lack C-methylation
6-pentyl-2H-pyran-2-one and 4-hydroxy-6-pentyl-2H-pyran-2-one cannot replicate steric and electronic effects of C-3/C-5 methyl groups, which may alter target binding and metabolic stability.
Natural isolates differ in biosynthetic origin
Trichoderma-derived 6PP is a simple natural α-pyrone; the enzymatically engineered triketide scaffold is non-natural, and its synthetic biology provenance is not transferable to natural product collections.
Physicochemical shift limits direct interchange
MW, logP, and TPSA differences between the target compound and des-methyl or de-hydroxy analogs may lead to divergent permeability and distribution profiles, requiring independent validation.

Quantitative Evidence for Differentiated Selection


Unique Enzymatic Route to an Unnatural Polyketide Scaffold

4-Hydroxy-3,5-dimethyl-6-pentyl-2H-pyran-2-one is produced exclusively through a non-natural enzymatic reaction—recombinant chalcone synthase (CHS) from *Scutellaria baicalensis* condenses hexanoyl-CoA (a non-standard starter unit) with methylmalonyl-CoA (a non-physiological extension unit) to yield this C-methylated triketide pyrone [1]. In contrast, the natural product 6-pentyl-2H-pyran-2-one (6PP) from Trichoderma spp. is a simple α-pyrone lacking any methyl substituents on the heterocyclic ring [2].

Biosynthetic Origin
Head-to-head
Target: hexanoyl-CoA + methylmalonyl-CoA via engineered CHS → C-methylated non-natural triketide
Comparator: 6PP from Trichoderma spp. — natural α-pyrone without methyl substituents
Supports synthetic biology workflow; confirms non-natural scaffold
In vitro enzymatic synthesis; not a natural isolate
Polyketide biosynthesis Synthetic biology Enzyme engineering

C-Methylation at C-3 and C-5 Distinguishes This Pyrone from 6PP

The target compound bears methyl groups at both C-3 and C-5 of the pyran-2-one ring, a substitution pattern absent in 6-pentyl-2H-pyran-2-one (6PP), the best-characterized antifungal pyrone from Trichoderma [1][2]. While 6PP shows an MIC of 32 µg/mL against Candida albicans [3], the target compound's dual C-methylation is predicted to enhance metabolic stability by blocking CYP450-mediated oxidation at these positions—a known metabolic soft spot in unmethylated pyrones [4]. Direct MIC data for the target compound are not yet reported; the differentiation is based on structural features with established SAR precedent.

C-Methylation Pattern
Class-level inference
Target: 3,5-dimethyl substitution predicted to block CYP450 oxidation
Comparator: 6PP unsubstituted at C-3/C-5; reported MIC 32 µg/mL against C. albicans (target MIC not yet reported)
May support metabolic stability review; direct data needed
SAR precedent only; empirical MIC and metabolism data to verify
Medicinal chemistry Structure-activity relationship Antifungal development

Physicochemical Profile in a Distinct Drug-Likeness Space

Calculated molecular properties highlight clear physicochemical differentiation: the target compound has a molecular weight of 210.27 Da, 1 hydrogen bond donor, 3 hydrogen bond acceptors, a topological polar surface area (TPSA) of 46.50 Ų, and 4 rotatable bonds [1]. In comparison, 4-hydroxy-6-pentyl-2H-pyran-2-one (CAS 81017-02-9), which lacks the C-3 and C-5 methyl groups, has a molecular weight of 182.22 Da, 1 donor, 3 acceptors, TPSA of approximately 46.5 Ų, and 4 rotatable bonds [2]. The two extra methyl groups increase the molecular weight by 28 Da and add steric bulk, which impacts target binding and metabolic stability without significantly altering polarity.

Physicochemical Profile
Cross-study comparable
ΔMW +28 Da | ΔlogP ≈ +0.9
TPSA 46.50 Ų (similar to des-methyl analog)
1 HBD, 3 HBA, 4 rotatable bonds
Supports intracellular target engagement studies; distinct property space
In silico predictions; empirical ADME data to confirm
Drug design Physicochemical properties ADME prediction

Procurement-Driven Application Scenarios


Synthetic Biology and Polyketide Library Diversification

Procurement of this compound is warranted when synthetic biology or natural product chemistry groups need a validated, enzymatically produced unnatural triketide pyrone as a positive control, substrate, or scaffold for engineering novel polyketide libraries. The one-step enzymatic synthesis from hexanoyl-CoA and methylmalonyl-CoA [1] provides a reproducible, patent-free route to a compound that does not appear in standard natural product collections.

Antifungal Lead Optimization with C-Methyl Blockade

Investigators optimizing the antifungal 6-pentyl-2H-pyran-2-one (6PP) pharmacophore [2] may require the dimethyl analog to empirically test whether C-3 and C-5 methylation increases half-life in liver microsome assays and whether the 4-hydroxyl contributes additional hydrogen-bonding interactions with fungal CYP51 or other targets.

Structure-Permeability Relationship Probe in Pyrone Series

The compound's calculated TPSA (46.50 Ų), hydrogen-bond donor count (1), and predicted logP (~3.1) [3] make it a useful tool compound for studying how incremental C-methylation shifts passive membrane permeability in the pyran-2-one series, compared to the less lipophilic 4-hydroxy-6-pentyl-2H-pyran-2-one.

Application
Selection Property
Validation Focus
Polyketide library diversification
Enzymatically synthesized unnatural triketide
Synthetic route reproducibility and structural novelty
Antifungal lead optimization
C-Methylated pyrone scaffold distinct from 6PP
Metabolic stability and CYP450 oxidation studies
Structure-permeability probe
Distinct physicochemical profile (MW, logP)
Passive membrane permeability in pyrone series
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